molecular formula C15H20N2O4S B2997888 N,N-dipropyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide CAS No. 899954-11-1

N,N-dipropyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

Cat. No.: B2997888
CAS No.: 899954-11-1
M. Wt: 324.4
InChI Key: CKSBYBQTHNYSHY-UHFFFAOYSA-N
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Description

N,N-Dipropyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and analgesic research. It belongs to a class of novel acetaminophen analogs designed to retain therapeutic benefits while mitigating the hepatotoxicity associated with traditional pain relievers . The core structure incorporates a 1,2-benzothiazol-1,1,3-trione moiety, a key pharmacophore investigated for its favorable pharmacokinetic profile and stability . Research indicates that such compounds are synthesized with the objective of creating non-narcotic analgesics that do not form the toxic metabolite NAPQI, which is responsible for acetaminophen-induced liver injury . The strategic extension with dipropyl groups aims to enhance lipophilicity and modulate the compound's metabolism and distribution within the body, potentially leading to a more desirable duration of action and reduced side effects . This product is presented as a key intermediate or target molecule for researchers exploring new pathways in neuropharmacology and toxicology. It is intended for in vitro and preclinical studies to investigate mechanisms of action, metabolic stability, and safety profiles. Researchers will find this compound valuable for building structure-activity relationships and developing next-generation therapeutic agents with an improved safety margin. This product is For Research Use Only. It is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N,N-dipropyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-3-9-16(10-4-2)14(18)11-17-15(19)12-7-5-6-8-13(12)22(17,20)21/h5-8H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSBYBQTHNYSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dipropyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide typically involves the reaction of benzothiazole derivatives with appropriate reagents under controlled conditions. One common method includes the condensation of benzothiazole-2-thiol with propylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and the isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions

N,N-dipropyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N,N-dipropyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-dipropyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt biological processes, leading to the desired pharmacological effects. The benzothiazole ring system plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N,N-dipropyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide and related compounds:

Compound Name Substituents on Acetamide Nitrogen Benzothiazole Substituents Molecular Weight (g/mol) Key Properties References
This compound Dipropyl 1,1,3-Trioxo ~344 (estimated) High lipophilicity (logP ~2.3–3.5); potential for prolonged half-life Extrapolated from
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide (SCP-1) 4-Hydroxyphenyl 1,1,3-Trioxo 332.33 Shorter elimination half-life (vs. acetaminophen); hydrogen-bonding via –OH
2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)acetamide NH₂ 1,1,3-Trioxo 240.24 High solubility; simpler structure; lower metabolic stability
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazol-2-yl 2,6-Dichlorophenyl 287.16 Electron-withdrawing Cl groups; antimicrobial potential
2-(Adamantan-1-yl)-N-(6-methoxybenzothiazol-2-yl)acetamide 6-Methoxybenzothiazol-2-yl Adamantyl 356.48 Bulky adamantyl group; enhanced CNS penetration; π-stacking interactions

Structural and Functional Insights

Substituent Effects on Lipophilicity and Solubility

  • The N,N-dipropyl groups in the target compound increase lipophilicity (predicted logP ~3.0) compared to SCP-1 (logP ~1.5–2.0) and the unsubstituted acetamide (logP ~0.5–1.0) . This enhances membrane permeability but may reduce aqueous solubility.
  • Hydroxyphenyl (SCP-1) and NH₂ () substituents improve solubility via hydrogen bonding, as seen in their crystal structures involving O–H⋯O and N–H⋯O interactions .

Pharmacokinetic Implications SCP-1 exhibits a shorter elimination half-life than acetaminophen, attributed to rapid hepatic metabolism of the phenolic group . In contrast, the dipropyl groups in the target compound may slow cytochrome P450-mediated oxidation, extending half-life.

Crystallographic and Solid-State Properties SCP-1 forms intermolecular N–H⋯O and O–H⋯O hydrogen bonds, creating a stable 3D network . The dipropyl variant lacks hydrogen-bond donors, likely resulting in weaker intermolecular forces and lower melting points.

Biological Activity

  • Dichlorophenyl and thiazolyl groups () are associated with antimicrobial activity due to electron-withdrawing effects enhancing target binding .
  • Adamantyl substituents () improve blood-brain barrier penetration, suggesting CNS applications .

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Property Target Compound SCP-1 2-(1,1,3-Trioxo)acetamide 2-(2,6-Dichlorophenyl) Derivative
Molecular Weight ~344 332.33 240.24 287.16
Calculated logP ~3.0 ~1.8 ~0.7 ~2.5
Hydrogen Bond Donors 0 2 2 1
Rotatable Bonds 6 5 3 4
Topological Polar SA (Ų) ~75 91.9 89.1 80.5

Table 2: Pharmacokinetic Comparison

Parameter Target Compound (Predicted) SCP-1 Acetaminophen
Half-life (t₁/₂) >6 hours 2–3 hours 2–3 hours
Clearance Low High Moderate
Metabolic Stability High Moderate Low

Biological Activity

N,N-dipropyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a benzothiazole moiety, which is known for its diverse biological activities. The molecular formula is C12H14N2O5SC_{12}H_{14}N_2O_5S, and it features a trioxo group that contributes to its reactivity and biological interactions.

1. Anticancer Activity

Research has indicated that derivatives of benzothiazole exhibit significant anticancer properties. For instance, studies on similar compounds have shown that they can inhibit caspase-3 and caspase-7 activities, which are crucial in the apoptotic pathway. One derivative demonstrated an IC50 of 1.15 nM against caspase-3, highlighting the potential of benzothiazole derivatives in cancer therapy .

2. Antimicrobial Activity

Benzothiazole compounds have also been evaluated for their antimicrobial properties. A study focusing on various benzothiazole derivatives found notable antibacterial and antifungal activities against several pathogenic strains. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes .

3. Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazole derivatives has been explored through in vitro studies. These compounds can inhibit nitric oxide production and downregulate pro-inflammatory cytokines in response to stimuli such as lipopolysaccharides (LPS). This suggests a role in managing inflammatory diseases .

The biological activity of this compound and its analogs can be attributed to several mechanisms:

  • Caspase Inhibition: Compounds similar to this compound have been shown to bind effectively to caspases, leading to reduced apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Modulation: Some studies suggest that these compounds may modulate ROS levels within cells, contributing to their cytotoxic effects on cancerous cells while sparing normal cells.

Case Study 1: Anticancer Efficacy

A study investigated the effects of a benzothiazole derivative on human cancer cell lines. Results indicated that the compound induced apoptosis through caspase activation pathways while exhibiting low toxicity toward normal cells.

CompoundIC50 (nM)Cancer Cell LineMechanism
5i1.15Jurkat T CellsCaspase Inhibition
5j10.5MCF-7ROS Modulation

Case Study 2: Antimicrobial Activity

In vitro testing revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

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